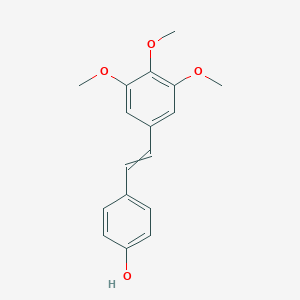

(E)-4-(3,4,5-Trimethoxystyryl)phenol

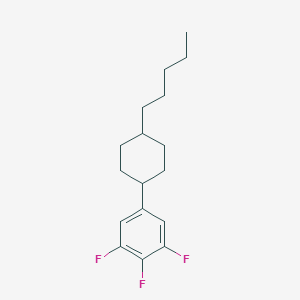

Vue d'ensemble

Description

“(E)-4-(3,4,5-Trimethoxystyryl)phenol” is a chemical compound with the CAS Number: 116519-00-7. It has a molecular weight of 286.33 and its molecular formula is C17H18O4 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H18O4/c1-19-15-10-13 (11-16 (20-2)17 (15)21-3)5-4-12-6-8-14 (18)9-7-12/h4-11,18H,1-3H3/b5-4+ .Physical and Chemical Properties Analysis

“this compound” is a solid substance. It should be stored sealed in a dry environment at 2-8°C .Applications De Recherche Scientifique

Antioxidant and Adsorption Properties

(E)-4-(3,4,5-Trimethoxystyryl)phenol, as part of polyphenols, exhibits significant antioxidant activities. Its structure, including gallol groups, contributes to these properties. Zhan, Ejima, and Yoshie (2016) synthesized gallol-functionalized polymers demonstrating higher antioxidant activities than catechol-functionalized polymers, highlighting the potential of such compounds in applications requiring antioxidant properties (Zhan, Ejima & Yoshie, 2016).

Synthesis of Stilbene Derivatives

Baolin et al. (2007) focused on synthesizing new 4’-O-substituted derivatives of 3,4,5-trimethoxy-4’-hydroxystilbene, revealing insights into the crystal structure of these compounds. This synthesis is important for understanding the structural and chemical properties of similar phenolic compounds (Baolin, Jian, Xiquan, Yitian & Huaiming, 2007).

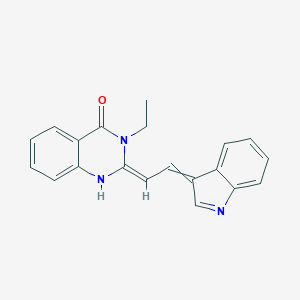

Biological and Electrochemical Evaluation of Schiff Bases

Shabbir et al. (2016) investigated novel ON donor Schiff bases, where one of the compounds was synthesized using a structure similar to this compound. This study provided insights into the biological activities and electrochemical behavior of these compounds, essential for understanding their potential applications (Shabbir, Akhter, Ahmad, Ahmed, Ismail, Mirza, McKee & Bolte, 2016).

Characterization of Polyphenol Compounds

Chen et al. (2009) characterized polyphenol compounds in Parthenocissus laetevirens, including this compound. This research is crucial for understanding the chemical makeup and potential applications of these polyphenols (Chen, He, Mao, Sun & Pan, 2009).

Safety and Hazards

This compound is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2A, H319), and may cause respiratory irritation (Category 3, H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

4-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-19-15-10-13(11-16(20-2)17(15)21-3)5-4-12-6-8-14(18)9-7-12/h4-11,18H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNACKMMQGBVTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326750 | |

| Record name | 4-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116519-00-7 | |

| Record name | 4-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical techniques were used to identify and characterize (E)-4-(3,4,5-Trimethoxystyryl)phenol in Parthenocissus laetevirens?

A1: The researchers utilized high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC/(-)ESI-MSn) to analyze polyphenol compounds in Parthenocissus laetevirens. [] Specifically, the presence of a characteristic fragment, C2H2O (42 Da), in the mass spectra, indicated the presence of a resorcinol ring. This fragment, along with comparison to reference standards, confirmed the identification of this compound. [] Further structural confirmation of the fragments was achieved using FTICR-MSn. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B177769.png)

![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B177775.png)